![molecular formula C12H19N3O5 B1210284 HC Blue no. 2 CAS No. 33229-34-4](/img/structure/B1210284.png)
HC Blue no. 2
Overview
Description
HC Blue No. 2, also known as Hair Colorant Blue No. 2, is a dark blue powder used exclusively in the formulation of hair dyes, colors, and tints . It is a non-oxidative hair dye, meaning it directly colors the hair without having to react with other components of the hair dye product . It also serves as a bleaching agent for the natural pigment of the hair .
Synthesis Analysis
HC Blue no. 2 can be synthesized from 1,2,4-benzenetriamine as the starting material. The synthesis involves multiple steps, including diazotization, coupling, and oxidation. The product is then purified through recrystallization and characterized using various spectroscopic techniques, such as UV-Vis, IR, NMR, and mass spectrometry.Molecular Structure Analysis
The molecular formula of HC Blue no. 2 is C12H19N3O5 . It is an aromatic amine . The molar mass is 285.3 g/mol .Chemical Reactions Analysis
HC Blue no. 2 is a byproduct of the reaction between di-isobutylene and ethylene oxide . During its production, heat is applied to the HC BLUE, which reacts with the oxygen in the air to produce HC BLUE 2 .Physical And Chemical Properties Analysis
HC Blue no. 2 is a dark blue to dark brown microcrystalline powder . It has a melting point of 108-111 °C (lit.) . It is soluble in water, ethanol, methanol, and acetone . Its density is approximately 1.2263 (rough estimate) .Scientific Research Applications
Hair Dye Formulations
HC Blue No. 2: is primarily used in hair dye formulations . It is a non-oxidative dye that imparts color directly to the hair without reacting with other components in the product . It’s used in both semi-permanent and permanent hair coloring systems, where it can provide a range of colors depending on the formulation . This compound is particularly valued for its ability to resist fading and maintain color intensity over time .
Therapeutic Properties
Recent studies have explored the therapeutic properties of HC Blue No. 2. It has shown potential anti-inflammatory and antioxidant effects, which could be beneficial in treating skin conditions like psoriasis and eczema . However, further research is needed to fully understand its efficacy and safety for these applications.
Medical Imaging
In the medical field, HC Blue No. 2 has been used as a contrast agent in imaging techniques such as MRI and CT scans . Its ability to bind to proteins allows it to highlight specific areas of the body, aiding in diagnosis .
Genetic Research
HC Blue No. 2 has been involved in genetic toxicology studies . It has been shown to induce gene mutation in bacteria and DNA damage in mammalian cells, which is significant for understanding mutagenic processes and assessing genetic risks .
Cosmetic and Personal Care Products
Beyond hair dyes, HC Blue No. 2 is used in various cosmetic and personal care products to provide color. Its applications extend to soaps, shampoos, and lotions, where it also helps regulate oily skin and improve hydration .
Food Industry
HC Blue No. 2 finds application in the food industry as a coloring agent. It enhances the visual appeal of baked goods, candies, and beverages. However, its use in food products is controversial due to potential health concerns .
Textile Industry
In the textile industry , HC Blue No. 2 is used to dye fabrics. Its intense color and low cost make it an attractive option for manufacturers looking to add vibrant hues to their products .
Safety and Regulations
The safety of HC Blue No. 2 has been assessed by regulatory bodies like the FDA and the European Union . It is permitted for use in hair dyes at a maximum concentration of 2.8% . Studies indicate minimal irritation and no sensitization, although it is mutagenic . The compound must be stored in nitrite-free containers to prevent the formation of potentially harmful nitrosamines .
Mechanism of Action
Target of Action
HC Blue No. 2, an aromatic amine, is a non-oxidative hair dye . Its primary target is the hair, specifically the hair fiber . It directly colors the hair without having to react with other components of the hair dye product .
Mode of Action
HC Blue No. 2 imparts color to the hair by directly interacting with the hair fibers . The exact color obtained depends on the other ingredients used in the preparation and the starting color of the hair .
Biochemical Pathways
The specific biochemical pathways affected by HC Blue NoIt has been found to induce gene mutation in bacteria . It also induced DNA damage, gene mutation, and sister chromatid exchange in cultured mammalian cells .
Pharmacokinetics
In studies with volunteers, less than 0.1% of HC Blue No. 2 applied to the scalp was absorbed over a period of 30 days . This suggests that the compound has low bioavailability when applied topically. The National Toxicology Program’s oral feeding bioassays show the ingredient to be relatively non-toxic .
Result of Action
The primary result of HC Blue No. 2’s action is the coloring of hair . It has also been found to induce gene mutation in bacteria and cause dna damage in cultured mammalian cells .
Action Environment
The action of HC Blue No. 2 can be influenced by various environmental factors. For instance, the exact color it imparts to the hair can depend on the other ingredients used in the hair dye product and the starting color of the hair . .
Future Directions
properties
IUPAC Name |
2-[4-[bis(2-hydroxyethyl)amino]-2-nitroanilino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c16-6-3-13-11-2-1-10(9-12(11)15(19)20)14(4-7-17)5-8-18/h1-2,9,13,16-18H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWUTEVJIISHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 | |
Record name | HC BLUE 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20452 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020193 | |
Record name | HC Blue 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hc blue 2 is a dark blue to dark brown microcrystalline powder. (NTP, 1992), Dark-blue (75% pure) or blackish-blue (98% pure) solid, with a copper cast; [HSDB] | |
Record name | HC BLUE 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20452 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HC Blue 2 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5482 | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Soluble in water, ethanol, methanol and acetone | |
Record name | HC BLUE 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20452 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HC BLUE #2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
HC Blue #2 is available commercially with a purity greater than or equal to 95% with possible impurities, including methylamine (<1%), 1,2-dihydroxyethane (<1%), and water (<1%). It is also available in a technical grade containing 55-90% dye, 10-30% inorganic salts and 2,2-((4-amino-3-nitrophenyl)imino)bis (ethanol) (<7%) as a possible impurity. | |
Record name | HC BLUE #2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
HC Blue no. 2 | |
Color/Form |
Dark-blue microcrystalline (75% pure) or blackish-blue amorphous powder (98% pure), with a copper cast. | |
CAS RN |
33229-34-4 | |
Record name | HC BLUE 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20452 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HC Blue 2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33229-34-4 | |
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Record name | HC Blue No. 2 | |
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Record name | HC Blue 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bisethanol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.722 | |
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Record name | HC BLUE NO. 2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C0EL1931V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | HC BLUE #2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
182 to 194 °F (NTP, 1992), 93-98 °C (98% pure) | |
Record name | HC BLUE 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20452 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HC BLUE #2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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